
1-Methylsulfonyl-4-phenylpiperazine
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Description
1-Methylsulfonyl-4-phenylpiperazine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Applications
Building Block for Synthesis
MSPP serves as a crucial building block in organic synthesis. Its sulfonyl and piperazine groups allow for the creation of more complex molecules. The compound's ability to participate in various reactions makes it valuable in the development of new chemical entities.
Pharmacological Research
Recent studies have investigated the biological activities of MSPP, particularly its potential as an antimicrobial and anti-inflammatory agent. The compound's interaction with biological macromolecules, facilitated by its sulfonyl groups, suggests a mechanism that could influence various biological pathways.
Dopaminergic Activity
Research has shown that derivatives of piperazine, including MSPP, exhibit dopaminergic activity, making them candidates for treating neurological disorders. A study identified structural motifs within piperazine derivatives that correlate with their pharmacological responses, indicating that modifications to MSPP could enhance its therapeutic profile .
Case Study: Antinociceptive Effects
A study evaluated the antinociceptive effects of MSPP derivatives, demonstrating significant pain relief in animal models. The compounds were tested in tail-clip and hot-plate assays, revealing that certain derivatives had efficacy comparable to morphine, suggesting potential applications in pain management .
Medicinal Applications
Drug Development
MSPP is being explored as an intermediate in drug development. Its structural characteristics allow for modifications that can lead to new therapeutic agents targeting specific diseases. For instance, the compound's ability to inhibit monoamine oxidase (MAO) has been noted, which could be beneficial in treating depression and anxiety disorders .
Table 2: Summary of Pharmacological Activities
Activity | Study Reference | Findings |
---|---|---|
Antimicrobial | Inhibitory effects on bacterial growth | |
Anti-inflammatory | Reduced inflammation markers | |
Antinociceptive | Significant pain relief comparable to morphine |
Industrial Applications
Specialty Chemicals Production
In industrial settings, MSPP is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for creating various formulations used in pharmaceuticals and agrochemicals.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methylsulfonyl-4-phenylpiperazine, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-phenylpiperazine with methylsulfonyl chloride in dichloromethane (DCM) with a base like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity. Yield optimization may require temperature control (0–5°C) and stoichiometric excess of methylsulfonyl chloride .
- Characterization : Confirm structure using 1H/13C NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FT-IR). Crystallographic validation via X-ray diffraction (e.g., SHELX software) ensures conformational accuracy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : Assign peaks for the sulfonyl group (~3.0 ppm for CH3SO2), aromatic protons (6.8–7.5 ppm), and piperazine backbone (2.5–3.5 ppm) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) identifies molecular ion [M+H]+ and fragmentation patterns.
- Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C11H14N2O2S: C 53.63%, H 5.73%) .
Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound?
- Protocol : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. Minimum inhibitory concentration (MIC) is determined after 18–24 hrs incubation at 37°C. Piperazine derivatives often show moderate activity (MIC 16–64 µg/mL) due to sulfonyl group electronegativity disrupting bacterial membranes .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Approach : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311G**) calculates HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These predict reactivity sites, such as sulfonyl oxygen nucleophilicity. Validate results against experimental IR/Raman spectra .
- Software : Gaussian or ORCA for simulations; VMD for visualization .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?
- Case Study : X-ray structures may show planar piperazine rings due to crystal packing, while NMR (e.g., NOESY) reveals dynamic chair-boat transitions in solution. Use variable-temperature NMR to study ring-flipping kinetics. Compare with molecular dynamics simulations (e.g., AMBER) to reconcile differences .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- SAR Insights :
- Sulfonyl Modification : Replace methylsulfonyl with trifluoromethanesulfonyl to increase lipophilicity and membrane permeability.
- Aromatic Substitution : Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to enhance antimicrobial potency .
- Synthesis : Employ Suzuki-Miyaura coupling for diverse aryl substitutions. Test analogs in enzyme inhibition assays (e.g., tyrosine kinase) to quantify IC50 improvements .
Q. What experimental and computational methods validate metabolic stability in preclinical studies?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life (t1/2) >60 mins suggests favorable pharmacokinetics.
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Focus on sulfonyl group susceptibility to oxidative cleavage .
Properties
IUPAC Name |
1-methylsulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMVRNFNRYPQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355391 |
Source
|
Record name | 1-methylsulfonyl-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222038-81-5 |
Source
|
Record name | 1-methylsulfonyl-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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